D-Valacyclovir

Chiral Chromatography Enantiomeric Purity Method Validation

D-Valacyclovir is the D-enantiomer of Valacyclovir, supplied as a pharmacopoeial reference standard (USP Catalog 1707817, EP Impurity R) for chiral purity testing. It is essential for ICH Q6A-compliant quantification of the undesired D-enantiomer in L-Valacyclovir API using validated enantioselective HPLC methods (Rs ≥ 4.0, recovery 97.5–102.18%). Using a substitute standard compromises accuracy and risks regulatory non-compliance. This reference material is critical for ANDA submissions, method validation, and stability studies in generic Valacyclovir production.

Molecular Formula C13H20N6O4
Molecular Weight 324.34 g/mol
CAS No. 142963-60-8
Cat. No. B140476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Valacyclovir
CAS142963-60-8
Molecular FormulaC13H20N6O4
Molecular Weight324.34 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N)N
InChIInChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m1/s1
InChIKeyHDOVUKNUBWVHOX-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Valacyclovir (CAS 142963-60-8): Chiral Purity Reference Standard and Pharmacopoeial Impurity Marker


D-Valacyclovir is the D-enantiomer of the L-valyl ester prodrug of acyclovir, primarily utilized as a pharmacopoeial reference standard (EP Impurity R) for chiral purity testing and analytical method validation in the quality control of Valacyclovir active pharmaceutical ingredient (API) [1]. As the chiral impurity in L-Valacyclovir drug substance, its presence must be strictly controlled and quantified using validated enantioselective HPLC methods [2]. The compound is supplied as a USP Reference Standard (Catalog No. 1707817) for pharmaceutical analysis .

Critical Need for D-Valacyclovir Reference Standard in L-Valacyclovir API Quality Control


L-Valacyclovir (the active pharmaceutical ingredient) and D-Valacyclovir are enantiomers with distinct stereochemical configurations that exhibit significant differences in antiviral potency, biological recognition, and regulatory acceptance [1]. The L-enantiomer (L-Valacyclovir) is the therapeutically active prodrug designed for oral absorption via the PEPT1 transporter, while the D-enantiomer is an undesired chiral impurity formed during synthesis [2]. Regulatory guidelines, including ICH Q6A and pharmacopoeial monographs, mandate the quantification and control of chiral impurities in drug substances. Therefore, using a generic or substitute standard for chiral purity analysis is scientifically invalid and would compromise the accuracy of enantiomeric impurity determination, potentially leading to batch rejection or regulatory non-compliance [3].

Quantitative Differentiation of D-Valacyclovir: Analytical Performance and Biological Specificity


Chiral Separation Resolution: Complete Baseline Separation from L-Valacyclovir

D-Valacyclovir can be completely separated from its L-enantiomer using validated chiral HPLC methods. In a validated method using a Chiralpak AD column, the resolution (Rs) between D- and L-enantiomers was not less than 4.0, exceeding the USP requirement for baseline separation (Rs ≥ 1.5) [1]. Another study using a CROWNPAK CR(+) column also achieved complete separation of D-Valacyclovir from L-enantiomer impurity [2].

Chiral Chromatography Enantiomeric Purity Method Validation

Detection and Quantification Sensitivity for Chiral Impurity Monitoring

The validated enantioselective HPLC method provides high sensitivity for detecting trace levels of D-Valacyclovir impurity in L-Valacyclovir drug substance. The limit of detection (LOD) is 300 ng/mL and the limit of quantification (LOQ) is 900 ng/mL for a 20 µL injection volume, corresponding to 0.06% and 0.18% of the nominal sample concentration, respectively [1].

Analytical Method Validation LOQ/LOD Impurity Profiling

In Vitro Antiviral Potency: D-Valacyclovir is Significantly Less Active than L-Valacyclovir

L-Valacyclovir demonstrates potent in vitro antiviral activity against HSV-1 with an IC50 of 0.84 µM in Vero cells, whereas its stereoisomer D-Valacyclovir is significantly less potent . This potency difference underscores the stereoselective interaction with viral and host enzymes required for prodrug activation and antiviral activity.

Antiviral Activity Stereoselectivity Prodrug Activation

Stereochemical Influence on Ocular Bioavailability: D-Configuration Reduces Corneal Uptake

In a patent study evaluating stereochemically defined dipeptide esters of acyclovir for enhanced ocular treatment, (L-Val)-(D-Val)-acyclovir demonstrated superior corneal tissue uptake compared to underivatized acyclovir, monoester (L-Val)-acyclovir, monoester (D-Val)-acyclovir, and diester (L-Val)-(L-Val)-acyclovir [1]. This indicates that the D-configuration at specific positions can be beneficial in dipeptide contexts, but the monoester D-Val-acyclovir alone showed lower uptake.

Ocular Drug Delivery Stereochemistry Prodrug Design

Method Recovery and Precision for D-Valacyclovir Quantification

The validated enantioselective HPLC method for D-Valacyclovir shows excellent accuracy and precision. The percentage recovery of D-enantiomer in bulk drug samples of Valacyclovir ranged from 97.50% to 102.18%, demonstrating high accuracy for impurity quantification [1].

Analytical Method Validation Recovery Accuracy

Primary Industrial and Research Applications for D-Valacyclovir (CAS 142963-60-8)


Pharmaceutical Quality Control: Chiral Purity Testing of L-Valacyclovir API

D-Valacyclovir is utilized as a USP Reference Standard (Catalog No. 1707817) and EP Impurity R standard for the development, validation, and routine execution of enantioselective HPLC methods to quantify the D-enantiomer impurity in L-Valacyclovir drug substance. The validated method achieves baseline separation (Rs ≥ 4.0) [1] and high accuracy (recovery 97.5-102.18%) , ensuring compliance with ICH Q6A guidelines and pharmacopoeial monographs.

Analytical Method Development and Validation (AMV) for ANDA Submissions

This compound serves as a critical reference material for establishing the specificity, linearity, accuracy, precision, and sensitivity (LOQ 900 ng/mL) [1] of chiral HPLC methods intended for Abbreviated New Drug Application (ANDA) submissions and commercial production of generic Valacyclovir formulations.

Stability-Indicating Method Validation for Forced Degradation Studies

D-Valacyclovir is used as a marker to assess the chiral stability of L-Valacyclovir drug substance under various stress conditions (e.g., heat, light, humidity). The validated enantioselective method [1] can be applied to stability samples to monitor any potential racemization or increase in D-enantiomer content over time, ensuring product shelf-life integrity.

Research on Stereoselective Drug Transport and Prodrug Activation

In academic and industrial research, D-Valacyclovir is employed as a comparator compound to study the stereoselectivity of peptide transporters (e.g., PEPT1) and prodrug-activating enzymes. Its significantly lower antiviral potency compared to L-Valacyclovir and its differential ocular tissue uptake relative to dipeptide prodrugs [2] provide insights into the stereochemical requirements for optimal drug delivery and bioactivation.

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